Hyodeoxycholic acid methyl ester

Description

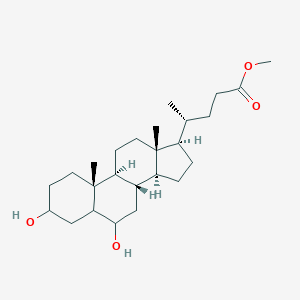

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDRDVHYVJQWBO-QWXHOCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182834 | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2868-48-6 | |

| Record name | Methyl (3α,5β,6α)-3,6-dihydroxycholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hyodeoxycholic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyodeoxycholic acid (HDCA), a secondary bile acid, and its methyl ester derivative are subjects of growing interest in biomedical research due to their roles in various signaling pathways and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of Hyodeoxycholic acid methyl ester. It includes a summary of its physicochemical characteristics, detailed spectral data, and methodologies for its synthesis and purification. Furthermore, this guide illustrates the key signaling pathways influenced by its parent compound, hyodeoxycholic acid, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester, is a sterol lipid.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and analysis.

| Property | Value | Reference(s) |

| CAS Number | 2868-48-6 | [1][2] |

| Molecular Formula | C₂₅H₄₂O₄ | [1][2] |

| Molecular Weight | 406.60 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 86 °C | [3][4] |

| Boiling Point | 507.6 ± 25.0 °C (Predicted) | [4] |

| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 162.1 °C | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃) Chemical Shifts:

-

~3.67 ppm (s, 3H): Methyl protons of the ester group.

-

~3.6 ppm and ~4.1 ppm (m): Protons on carbons bearing hydroxyl groups (C3 and C6).

-

0.6-2.5 ppm: A complex series of multiplets corresponding to the protons of the steroidal ring system and the alkyl side chain.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

-

~174 ppm: Carbonyl carbon of the ester group.

-

~71 ppm and ~67 ppm: Carbons attached to the hydroxyl groups (C3 and C6).

-

~51 ppm: Methyl carbon of the ester group.

-

10-60 ppm: A series of peaks corresponding to the carbons of the steroidal skeleton and side chain.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[10]

Expected MS (EI) Data:

-

Molecular Ion (M⁺): m/z 406.

-

Key Fragments: Loss of water (m/z 388), loss of the methoxy group (m/z 375), and other fragments resulting from cleavage of the steroid ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1][11][12][13]

Expected IR Absorption Peaks:

-

~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups.

-

~2940 and ~2860 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1170 cm⁻¹: C-O stretching of the ester.

Experimental Protocols

Synthesis: Fischer Esterification of Hyodeoxycholic Acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid via Fischer esterification.[14][15][16][17]

Materials:

-

Hyodeoxycholic acid

-

Anhydrous Methanol (large excess, to act as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane

-

0.6 M Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottomed flask, dissolve Hyodeoxycholic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 0.6 M sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: Column Chromatography and Recrystallization

The crude product from the synthesis can be purified using a combination of column chromatography and recrystallization.[18][19][20]

3.2.1 Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column packing)

-

Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

Procedure:

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

3.2.2 Recrystallization

Materials:

-

Purified this compound from chromatography

-

A suitable solvent system (e.g., ethanol-water or acetone-hexane).

Procedure:

-

Dissolve the product in a minimum amount of the hot "good" solvent (e.g., ethanol or acetone).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add the "poor" solvent (e.g., water or hexane) to the hot filtrate until slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Biological Activity and Signaling Pathways

Hyodeoxycholic acid, the parent compound of the methyl ester, is biologically active and modulates several key signaling pathways. The methyl ester is often used in experimental settings as it is more cell-permeable.

FXR/EREG/EGFR Pathway in Colorectal Cancer

In colorectal cancer (CRC) cells, HDCA has been shown to inhibit proliferation by activating the Farnesoid X Receptor (FXR). This activation leads to the suppression of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling axis.

TGR5/AKT/NF-κB Pathway in Microglial Inflammation

HDCA can prevent lipopolysaccharide (LPS)-induced inflammation in microglia by modulating the TGR5/AKT/NF-κB signaling pathway.

FXR-PI3K/AKT Pathway in Intestinal Epithelial Cells

HDCA has been observed to suppress the proliferation of intestinal epithelial cells through a pathway involving FXR and the subsequent inhibition of the PI3K/AKT signaling cascade.

Conclusion

This technical guide provides essential information on the chemical properties, spectral characteristics, and relevant experimental protocols for this compound. The inclusion of key signaling pathways associated with its parent compound, hyodeoxycholic acid, offers a broader context for its biological significance. This compilation of data and methodologies serves as a valuable starting point for researchers and professionals engaged in the study and application of this bile acid derivative in various fields of biomedical science.

References

- 1. This compound(2868-48-6) IR Spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 2868-48-6 | CAA86848 [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound(2868-48-6) MS spectrum [chemicalbook.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 13. scribd.com [scribd.com]

- 14. personal.tcu.edu [personal.tcu.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. CN103772465B - Preparation method of high-purity hyodeoxycholic acid - Google Patents [patents.google.com]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester, a derivative of the secondary bile acid, hyodeoxycholic acid (HDCA). This document details its chemical structure, physicochemical properties, and methods for its synthesis and characterization. Furthermore, it explores the biological activities of this compound and its parent molecule, with a focus on its potential therapeutic applications. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester, also known as hyodeoxycholic acid methyl ester, is a sterol lipid with the chemical formula C₂₅H₄₂O₄ and a molecular weight of 406.60 g/mol .[1][2]

Chemical Structure:

** IUPAC Name:** methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

CAS Number: 2868-48-6[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₄₂O₄ | [1][2] |

| Molecular Weight | 406.60 g/mol | [1][2] |

| Melting Point | 86 °C | [3] |

| Boiling Point | 507.6 °C | [3] |

| Flash Point | 92 °C | [3] |

| Appearance | Powder | [4] |

| Storage | 2°C - 8°C | [3] |

Synthesis and Characterization

Synthesis

A standard method for the synthesis of 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester is through the esterification of its parent compound, hyodeoxycholic acid.

Experimental Protocol: Esterification of Hyodeoxycholic Acid

-

Dissolution: Dissolve hyodeoxycholic acid in methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester can be confirmed using various analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (based on related compounds):

-

Methyl Protons: Singlets for the C18 and C19 methyl groups, and a doublet for the C21 methyl group.

-

Carbinol Protons: Multiplets for the protons at C3 and C6, where the hydroxyl groups are attached.

-

Methyl Ester Protons: A sharp singlet around 3.6 ppm corresponding to the -OCH₃ group.

Expected ¹³C NMR Spectral Features (based on related compounds):

-

Carbonyl Carbon: A signal in the range of 174-175 ppm for the ester carbonyl group.

-

Carbinol Carbons: Signals for the C3 and C6 carbons bearing the hydroxyl groups.

-

Methyl Ester Carbon: A signal around 51 ppm for the methoxy carbon.

-

Steroid Backbone Carbons: A series of signals corresponding to the carbon atoms of the cholan scaffold.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound.

| Ion | m/z (relative intensity) | Putative Assignment |

| [M]+ | 406 | Molecular Ion |

| [M-H₂O]+ | 388 | Loss of one water molecule |

| [M-2H₂O]+ | 370 | Loss of two water molecules |

| [M-CH₃O]+ | 375 | Loss of the methoxy group |

The fragmentation of 3α,6α-dihydroxy-5β-cholanic acid derivatives is known to involve the neutral loss of two water molecules.[5]

Biological Activity and Potential Applications

3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester has been reported to possess broad-spectrum antimicrobial and anticancer activities.[3] It has also been utilized as a template molecule in the development of molecularly imprinted polymers for the detection of Vitamin D3. The biological activities are largely attributed to its parent compound, hyodeoxycholic acid (HDCA). It is anticipated that the methyl ester acts as a prodrug, being hydrolyzed in vivo to the biologically active carboxylic acid.

Antimicrobial Activity

The compound is effective against both Gram-positive and Gram-negative bacteria.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

This compound has been shown to inhibit the growth of cancer cells by modulating cell function, including antigen presentation, and has demonstrated inhibitory effects on leukemia cells.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Farnesoid X Receptor (FXR) Signaling

Hyodeoxycholic acid, the parent compound, is a known modulator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[6][7] HDCA has been shown to act as an intestinal FXR antagonist.[8] The activation of FXR by bile acids can trigger a signaling cascade that regulates the expression of various target genes.

FXR Signaling Pathway

Experimental Protocol: FXR Activation Assay (Luciferase Reporter Assay)

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with an FXR expression plasmid and a luciferase reporter plasmid containing an FXR response element (FXRE).

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Activity Measurement: Measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ or IC₅₀ value from the dose-response curve.

Conclusion

3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester is a readily synthesizable derivative of the biologically active secondary bile acid, hyodeoxycholic acid. Its reported antimicrobial and anticancer properties, likely mediated through its hydrolysis to HDCA and subsequent modulation of cellular pathways such as the FXR signaling cascade, make it a compound of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to explore the synthesis, characterization, and biological evaluation of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2868-48-6 | CAA86848 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. n - 3 polyunsaturated fatty acids mediate hyodeoxycholic acid-FXR signaling to ameliorate metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Bile Acid Signaling: A Technical Guide to the Biological Activity of Hyodeoxycholic Acid Methyl Ester

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of metabolic and inflammatory diseases. We will delve into the intricate biological activities of the secondary bile acid, Hyodeoxycholic acid (HDCA), and its derivative, Hyodeoxycholic acid methyl ester (HDCA-ME). This document provides a comprehensive overview of the known mechanisms of the parent compound and explores the scientific rationale for the use of its methyl ester in research, supported by detailed experimental protocols.

Part 1: The Foundation - Understanding Hyodeoxycholic Acid (HDCA)

Hyodeoxycholic acid is a secondary bile acid, meaning it is not directly synthesized by the liver but is instead a metabolic byproduct of intestinal bacteria acting on primary bile acids.[1] Specifically, it is formed from the bacterial 7-dehydroxylation and 6-epimerization of muricholic acid.[2] Its unique structure, featuring hydroxyl groups at the 3α and 6α positions, renders it a relatively hydrophilic bile acid, a characteristic that influences its biological signaling.[1]

HDCA has emerged as a significant signaling molecule, exerting its influence through various receptors to modulate metabolic and inflammatory pathways. Its concentration has been noted to be lower in individuals with non-alcoholic fatty liver disease (NAFLD), suggesting a protective role.[3]

The Molecular Mechanisms of HDCA

HDCA's biological effects are primarily mediated through its interaction with several key receptors, including the Farnesoid X Receptor (FXR), Takeda G protein-coupled receptor 5 (TGR5), and the Toll-like receptor 4 (TLR4)/MD2 complex.

FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[4][5] While some bile acids are potent FXR agonists, HDCA has been shown to act as an FXR antagonist or a weak partial agonist.[6][7] This antagonistic action is crucial to some of its therapeutic effects. By inhibiting FXR signaling in the intestine, HDCA can influence the synthesis of bile acids in the liver.[6]

Diagram 1: The Farnesoid X Receptor (FXR) Signaling Pathway

A simplified diagram of the FXR signaling pathway, highlighting the antagonistic role of Hyodeoxycholic acid.

TGR5 is a cell surface receptor expressed in various tissues and is involved in regulating energy expenditure, inflammation, and glucose homeostasis.[8] HDCA has been identified as an agonist of TGR5.[7] Activation of TGR5 by HDCA can lead to the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.[6] This pathway contributes to HDCA's beneficial effects on glucose metabolism.

Diagram 2: TGR5 Signaling Pathway Activation by HDCA

HDCA activates the TGR5 receptor, leading to downstream signaling and physiological effects like GLP-1 secretion.

Recent studies have unveiled a novel anti-inflammatory mechanism of HDCA. It has been shown to competitively block the binding of lipopolysaccharide (LPS) to the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD2) receptor complex. This action suppresses the activation of inflammatory macrophages, thereby attenuating systemic inflammatory responses. This mechanism is particularly relevant in conditions like sepsis, where the inflammatory cascade is dangerously amplified.

Diagram 3: HDCA Inhibition of TLR4 Signaling

HDCA acts as a competitive inhibitor at the TLR4/MD2 complex, preventing LPS-induced inflammation.

Biological Activities and Therapeutic Potential of HDCA

The multifaceted mechanisms of HDCA translate into a broad spectrum of biological activities with significant therapeutic potential.

| Biological Activity | Key Findings | Potential Therapeutic Application | References |

| Lipid Metabolism | Decreases VLDL/IDL/LDL cholesterol; reduces intestinal cholesterol absorption. | Atherosclerosis, Hyperlipidemia | |

| Glucose Metabolism | Decreases fasting plasma glucose; improves oral glucose tolerance and insulin sensitivity. | Type 2 Diabetes, Metabolic Syndrome | [3][6] |

| Anti-inflammation | Inhibits production of iNOS, COX-2, TNF-α, IL-6, and IL-1β in microglia; protects against sepsis. | Neuroinflammation, Sepsis, Inflammatory Bowel Disease | |

| Liver Health | Reduces fat accumulation and inflammation in the liver. | Non-alcoholic fatty liver disease (NAFLD) | [3] |

| Gut Health | Modulates gut microbiota composition; enhances intestinal barrier function. | Dysbiosis, Leaky Gut Syndrome | [3][7] |

| Anticancer | Inhibits proliferation of colorectal cancer cells via the FXR/EREG/EGFR axis. | Colorectal Cancer |

Part 2: this compound (HDCA-ME) - A Researcher's Tool

While the biological activities of HDCA are well-documented, research on its methyl ester, HDCA-ME, is less extensive. HDCA-ME is a synthetic derivative of HDCA where the carboxylic acid group is esterified with a methyl group.

Chemical Properties and Synthesis of HDCA-ME

-

Molecular Formula: C₂₅H₄₂O₄

-

Molecular Weight: 406.60 g/mol

-

Appearance: Powder

-

Synthesis: HDCA-ME is typically synthesized from HDCA through esterification. A common laboratory method involves dissolving HDCA in an anhydrous alcohol, such as methanol, in the presence of an acid catalyst (e.g., concentrated hydrochloric or sulfuric acid) and refluxing the mixture. The product can then be purified by crystallization or chromatography.[8]

Inferred Biological Activity and Rationale for Use

Direct studies on the biological activity of HDCA-ME are limited, with some sources describing it as a broad-spectrum antimicrobial and an inhibitor of cancer cell growth. However, for many researchers, the primary rationale for using HDCA-ME is not for its distinct biological properties but as a tool to study the effects of its parent compound, HDCA.

The methyl esterification of a carboxylic acid can significantly alter its physicochemical properties. The most notable change is an increase in lipophilicity. This increased lipophilicity can lead to:

-

Enhanced Cell Permeability: The more lipophilic HDCA-ME may more readily cross cell membranes compared to the more polar HDCA. This is a significant advantage in in vitro cell-based assays, as it can lead to higher intracellular concentrations and more pronounced biological effects.

-

Pro-drug Potential: In an in vivo setting, the ester group of HDCA-ME can be hydrolyzed by cellular esterases, releasing the active parent compound, HDCA, intracellularly. This makes HDCA-ME a potential pro-drug of HDCA.

It is crucial for researchers to recognize that the esterification may also alter the binding affinity of the molecule for its target receptors. Therefore, it is essential to validate the activity of HDCA-ME in the specific experimental system being used.

Part 3: Experimental Protocols

The following protocols provide a starting point for investigating the biological activity of this compound.

Farnesoid X Receptor (FXR) Reporter Assay

This assay is designed to determine whether HDCA-ME acts as an agonist or antagonist of FXR.

Workflow Diagram: FXR Reporter Assay

A step-by-step workflow for conducting an FXR reporter assay to assess the activity of HDCA-ME.

Methodology:

-

Cell Culture: Plate HEK293T cells in a 96-well plate at a suitable density.

-

Transfection: Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, and a luciferase reporter plasmid containing FXR response elements (FXREs).

-

Treatment: After 24 hours, replace the medium with fresh medium containing the vehicle control, a known FXR agonist (e.g., GW4064), various concentrations of HDCA-ME, or the FXR agonist in combination with various concentrations of HDCA-ME.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Agonist activity is indicated by an increase in luciferase signal, while antagonist activity is shown by a decrease in the agonist-induced signal.

Gene Expression Analysis of FXR Target Genes

This protocol is used to assess the effect of HDCA-ME on the expression of known FXR target genes.

Methodology:

-

Cell Culture and Treatment: Plate cells that endogenously express FXR (e.g., HepG2 or Caco-2 cells) and treat them with HDCA-ME for a specified time (e.g., 6-24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for FXR target genes (e.g., SHP, FGF19, BSEP) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant change in the expression of target genes in HDCA-ME treated cells compared to vehicle-treated cells indicates a modulatory effect on the FXR pathway.

In Vitro Inflammation Assay

This assay assesses the anti-inflammatory potential of HDCA-ME.

Methodology:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of HDCA-ME for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.

-

Gene Expression: Analyze the expression of inflammatory genes (e.g., iNOS, COX-2, TNF-α) by qPCR as described in protocol 3.2.

-

-

Data Analysis: Compare the levels of inflammatory markers in cells treated with LPS alone versus those pre-treated with HDCA-ME. A significant reduction in inflammatory markers indicates an anti-inflammatory effect.

Part 4: Conclusion and Future Directions

Hyodeoxycholic acid is a pleiotropic signaling molecule with significant therapeutic potential in a range of metabolic and inflammatory diseases. Its methyl ester, HDCA-ME, serves as a valuable research tool, primarily due to its potential for enhanced cell permeability. While the biological activities of HDCA-ME are inferred to be similar to its parent compound, it is imperative for researchers to experimentally validate its effects in their specific models. Future research should focus on directly characterizing the pharmacological and toxicological profile of HDCA-ME to fully understand its potential as a therapeutic agent in its own right.

References

- 1. researchgate.net [researchgate.net]

- 2. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 2868-48-6 | CAA86848 [biosynth.com]

- 4. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]

- 5. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

- 6. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103772465B - Preparation method of high-purity hyodeoxycholic acid - Google Patents [patents.google.com]

- 8. This compound = 98 2868-48-6 [sigmaaldrich.com]

Natural sources of Hyodeoxycholic acid methyl ester

An In-depth Technical Guide to the Natural Sources of Hyodeoxycholic Acid and its Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive technical overview of Hyodeoxycholic Acid (HDCA), a secondary bile acid with significant pharmacological interest. It details the primary natural sources of HDCA, its biosynthesis by gut microbiota, and its concentration in various biological matrices. Furthermore, this guide elucidates the key signaling pathways modulated by HDCA and provides detailed experimental protocols for its extraction from porcine bile and its quantification in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction to Hyodeoxycholic Acid (HDCA)

Hyodeoxycholic acid (3α,6α-Dihydroxy-5β-cholan-24-oic acid), or HDCA, is a secondary bile acid, meaning it is not directly synthesized by the host but is a metabolic byproduct of intestinal bacteria.[1][2] It is structurally distinct from other common bile acids, possessing a 6α-hydroxyl group that renders it more hydrophilic.[1] HDCA is present in various mammalian species, playing roles in lipid digestion, cholesterol homeostasis, and as a signaling molecule that modulates key cellular pathways involved in inflammation and metabolism.[2][3][4]

The methyl ester of hyodeoxycholic acid is not a significantly abundant natural form of the molecule. It is primarily an analytical derivative created in the laboratory. The esterification of the carboxylic acid group to a methyl ester is a common step in Gas Chromatography (GC) analysis to increase the volatility of the molecule, allowing it to be vaporized and passed through the GC column.[1] Therefore, this guide focuses on the natural sources of the parent compound, HDCA, and discusses its methyl ester within the context of analytical methodologies.

Natural Sources and Occurrence

The primary and most commercially significant natural source of HDCA is the bile of hogs (pigs).[1][2] In other mammals, including humans and rodents, it is endogenously produced by the gut microbiome.

-

Porcine (Hog) Bile: Hog bile is the most concentrated natural source of HDCA, where it constitutes the main bile acid.[1] Historical analyses have shown that HDCA can account for approximately 40% of the total acid content in hog bile, making it a viable source for industrial extraction and subsequent use as a precursor for steroid synthesis.[2]

-

Gut Microbiota (Secondary Production): In most mammals, HDCA is formed through the bacterial modification of primary bile acids in the intestine. In rats, a specific Gram-positive rod, termed HDCA-1, has been identified that transforms muricholic acids and hyocholic acid into HDCA through 7-dehydroxylation and 6-epimerization reactions.[1] It can also be produced from the bacterial 6α-hydroxylation of lithocholic acid.

-

Human Biological Fluids: In healthy humans, HDCA is typically found only in trace amounts in plasma and urine.[2] However, its concentration can become significant in patients with hepatobiliary diseases, such as cholestatic liver disease, or conditions involving intestinal malabsorption.[2][5] Recent studies have also noted that serum levels of HDCA are inversely correlated with the severity of non-alcoholic fatty liver disease (NAFLD).[3]

Quantitative Data on HDCA Concentration

The concentration of HDCA varies significantly across different species and physiological states. The following tables summarize the reported quantitative data from various biological sources.

Table 1: HDCA Concentration in Animal Models

| Species | Biological Matrix | Reported Concentration / Abundance | Citation(s) |

|---|---|---|---|

| Pig (Hog) | Bile | ~40% of total bile acid content | [2] |

| Pig (Growing) | Serum | Elevated with dietary bile acid supplementation | [4] |

| Pig (Growing) | Feces | Elevated with dietary bile acid supplementation | [4] |

| Rat (Conventional) | Feces | 47.2% (female) to 55.6% (male) of total fecal bile acids |[1] |

Table 2: HDCA in Human Biological Matrices

| Health Status | Biological Matrix | Reported Concentration / Abundance | Citation(s) |

|---|---|---|---|

| Healthy | Urine | Trace amounts | [2] |

| Healthy | Serum / Plasma | Trace amounts; lower than in NAFLD patients | [3] |

| Cholestatic Liver Disease | Urine & Plasma | Significantly increased; detected as a minor component | [5][6] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Serum | Levels are decreased compared to healthy controls |[3] |

Biosynthesis of Hyodeoxycholic Acid

HDCA is a classic example of a secondary bile acid, formed through a multi-step process involving both host and microbial enzymes. The primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol. In certain species like pigs and rats, hyocholic acid and muricholic acids are also primary bile acids. These are then conjugated and secreted into the intestine, where gut bacteria perform key transformations.

References

- 1. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth performance, bile acid profile, fecal microbiome and serum metabolomics of growing-finishing pigs fed diets with bile acids supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of bile acids in the serum and urine in cholestasis. Evidence for 6alpha-hydroxylation of bile acids in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hyodeoxycholic Acid: From Discovery to Therapeutic Applications

Introduction

Hyodeoxycholic acid (HDCA), a secondary bile acid, has emerged from relative obscurity to become a molecule of significant interest in the scientific and pharmaceutical communities. Initially identified as a major constituent of hog bile, its role was once relegated to industrial applications in steroid synthesis.[1] However, a growing body of research has illuminated its complex and crucial functions in metabolic regulation, inflammatory processes, and cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to HDCA, with a focus on its signaling pathways, quantitative data, and the methodologies used to elucidate its functions.

HDCA is a dihydroxy bile acid, structurally differing from deoxycholic acid by the position of a hydroxyl group.[1][2] It is primarily produced in the intestine through the metabolic action of gut bacteria on primary bile acids.[1][3] This guide will delve into the scientific journey of HDCA, from its initial isolation to its current status as a promising therapeutic agent for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), metabolic syndrome, and neuropathic pain.[4][5]

History of Discovery and Key Milestones

The history of Hyodeoxycholic acid (HDCA) is marked by a transition from an industrial precursor to a molecule of significant therapeutic interest.

-

1939: The potential of HDCA for the synthesis of progesterone was recognized.[1]

-

Late 1940s-1950s: An analysis of hog bile revealed that HDCA constituted approximately 40% of its acid content.[1] The East German company Jenapharm utilized HDCA extracted from hog bile as the primary precursor for steroid synthesis due to the lack of access to plant-based precursors.[1]

-

1980s: Research interest shifted towards the physiological effects of HDCA, with investigations into its ability to prevent the formation of cholesterol-induced gallstones in animal models.[1]

-

1999: The specific gut bacterium responsible for the formation of HDCA from muricholic and hyocholic acids, a gram-positive rod termed HDCA-1, was isolated and characterized from rat intestinal microflora.[6][7][8][9] This discovery was a significant step in understanding the biosynthesis of this secondary bile acid.

-

2013: A study in LDL receptor-knockout mice demonstrated that dietary administration of HDCA could decrease plasma VLDL and LDL cholesterol levels and reduce the size of atherosclerotic lesions, highlighting its potential in cardiovascular disease.[3][10]

-

Recent Years: A surge in research has uncovered the role of HDCA in various signaling pathways and its therapeutic potential for a range of diseases. Studies have demonstrated its effectiveness in models of non-alcoholic fatty liver disease (NAFLD), neuropathic pain, metabolic syndrome, and colorectal cancer.[4][5][11][12][13][14][15][16] These findings have established HDCA as a significant signaling molecule with considerable promise for drug development.

Physicochemical and Biological Properties

Hyodeoxycholic acid (3α,6α-Dihydroxy-5β-cholan-24-oic acid) is a hydrophilic secondary bile acid.[1] Its solubility and biological activity are key to its function.

Quantitative Data Summary

The following tables summarize key quantitative data related to Hyodeoxycholic acid from various studies.

Table 1: Concentration of Hyodeoxycholic Acid in Biological Samples

| Biological Sample | Species | Condition | Concentration | Reference |

| Plasma | Mouse (LDLR-knockout) | Chow Diet | 0.9 ± 0.4 µM | [10] |

| Plasma | Mouse (LDLR-knockout) | HDCA-supplemented Diet (1.25% w/w) | 42.4 ± 14.0 µM | [10] |

| Cecal Content | Human | Healthy | 0.43 ± 0.19 mM (3α-hydroxy bile acids) | [17] |

| Serum | Human | Non-alcoholic fatty liver disease (NAFLD) | Decreased compared to healthy controls | [14] |

| Serum | Mouse | NAFLD model | Decreased compared to healthy controls | [14] |

Table 2: Effects of Hyodeoxycholic Acid in an Animal Model of Atherosclerosis (LDLR-knockout mice)

| Parameter | Control (Chow Diet) | HDCA Treatment (1.25% w/w) | % Change | P-value | Reference |

| Plasma Total Cholesterol | - | - | ↓ 51% | <0.05 | [10] |

| VLDL/IDL/LDL Cholesterol | - | - | ↓ 61% | <0.05 | [10] |

| HDL Cholesterol | - | - | ↑ 11% | 0.06 | [10] |

| Plasma Triglycerides | - | - | ↑ 28% | <0.05 | [10] |

| Plasma Glucose | - | - | ↓ 37% | <0.05 | [10] |

| Plasma Total Bile Acids | - | - | ↑ 94% | <0.05 | [10] |

Key Signaling Pathways

HDCA exerts its diverse biological effects by modulating several key signaling pathways, primarily through its interaction with the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

FXR-Mediated Signaling

The Farnesoid X Receptor is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[18] HDCA has been shown to be an agonist of FXR.[4][19]

4.1.1. FXR-PI3K/AKT Pathway in Intestinal Epithelial Cells

In intestinal epithelial cells, HDCA has been shown to suppress proliferation through the FXR-PI3K/AKT pathway.[19]

Caption: HDCA suppresses intestinal cell proliferation via the FXR-PI3K/AKT pathway.

4.1.2. FXR/EREG/EGFR Axis in Colorectal Cancer

Recent studies have indicated that HDCA can inhibit the proliferation of colorectal cancer (CRC) cells by activating FXR, which in turn suppresses the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) pathway.[13]

Caption: HDCA inhibits colorectal cancer proliferation via the FXR/EREG/EGFR axis.

TGR5-Mediated Signaling

TGR5 is a G-protein coupled receptor that is activated by bile acids and is involved in regulating energy homeostasis and inflammation.[20]

4.2.1. TGR5/AKT/NF-κB Pathway in Microglia

HDCA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglia by regulating the TGR5/AKT/NF-κB signaling pathway.[21]

Caption: HDCA suppresses microglial inflammation through the TGR5/AKT/NF-κB pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key studies on Hyodeoxycholic acid.

Quantification of Hyodeoxycholic Acid in Biological Samples

A common method for the quantification of bile acids, including HDCA, is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).[15]

5.1.1. Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol containing a deuterated internal standard (e.g., d4-ursodeoxycholic acid at 100 ng/mL).[10]

-

Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[22]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.[22]

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal concentrator.[22]

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol:water) for UHPLC-MS/MS analysis.

5.1.2. UHPLC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column (e.g., Supelco Ascentis Express C-18, 50x2.1 mm, 2.7 µm).[10]

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of HDCA and the internal standard.

In Vivo Animal Studies

Animal models are crucial for investigating the physiological effects of HDCA.

5.2.1. Metabolic Syndrome Rat Model

-

Induction of Metabolic Syndrome: Feed male Sprague-Dawley rats a high-fat, high-fructose diet for a specified period to induce metabolic syndrome.[5][15]

-

HDCA Intervention: Administer HDCA orally by gavage at a specific dose (e.g., 50 mg/kg) daily for several weeks.[5] A control group receives the vehicle, and a positive control group may receive a standard drug like metformin.[5]

-

Sample Collection: At the end of the study, collect blood, liver, and intestinal tissue samples for analysis.[5][15]

-

Analysis:

-

Biochemical Analysis: Measure serum levels of glucose, lipids, and liver enzymes.[5]

-

Bile Acid Profiling: Analyze serum and tissue bile acid profiles using UHPLC-MS/MS.[15]

-

Gene Expression Analysis: Perform RNA sequencing (RNA-seq) on liver tissue to identify differentially expressed genes and pathways.[5][15]

-

Protein Expression Analysis: Use Western blotting or automated Western systems (e.g., Wes) to quantify the protein levels of key targets in signaling pathways (e.g., FXR, CYP7A1, PPARα).[5][15]

-

Gut Microbiota Analysis: Perform 16S rDNA sequencing on fecal samples to assess changes in the gut microbial composition.[15]

-

Caption: Experimental workflow for studying the effects of HDCA in a rat model of metabolic syndrome.

Cell-Based Assays for Signaling Pathway Analysis

Cell culture models are essential for dissecting the molecular mechanisms of HDCA action.

5.3.1. Western Blotting for Protein Phosphorylation

-

Cell Culture and Treatment: Culture relevant cells (e.g., BV2 microglia, IPEC-J2 intestinal epithelial cells) and treat with HDCA with or without a stimulant (e.g., LPS).[19][21]

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., AKT, NF-κB).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Hyodeoxycholic acid has transitioned from a simple industrial precursor to a complex signaling molecule with significant therapeutic potential. Its ability to modulate key receptors like FXR and TGR5 places it at the crossroads of metabolic and inflammatory regulation. The research summarized in this guide highlights the multifaceted roles of HDCA in maintaining health and combating disease.

Future research should focus on several key areas:

-

Clinical Trials: While preclinical data are promising, well-designed clinical trials are necessary to establish the safety and efficacy of HDCA in human diseases such as NAFLD, metabolic syndrome, and inflammatory conditions.

-

Mechanism of Action: Further elucidation of the downstream targets and intricate molecular mechanisms of HDCA-mediated signaling is required.

-

Gut Microbiota Interactions: A deeper understanding of the interplay between HDCA and the gut microbiota will be crucial for developing targeted therapeutic strategies.[11][23]

-

Pharmacokinetics and Drug Delivery: Optimizing the delivery and bioavailability of HDCA will be important for its development as a therapeutic agent.

References

- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Hyodeoxycholic acid? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Hyodeoxycholic acid relieves neuropathic pain by activating farnesoid X receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of hyodeoxycholic acid from muricholic acid and hyocholic acid by an unidentified gram-positive rod termed HDCA-1 isolated from rat intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease [hkbu.edu.hk]

- 12. dovepress.com [dovepress.com]

- 13. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 19. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]

Hyodeoxycholic Acid Methyl Ester: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyodeoxycholic acid methyl ester (HDCA-Me) is a derivative of hyodeoxycholic acid (HDCA), a secondary bile acid. As a member of the sterol lipid class, HDCA-Me holds potential for investigation in various therapeutic areas, particularly in metabolic diseases and oncology.[1] This technical guide provides an in-depth overview of HDCA-Me, focusing on its chemical properties, biological activities, and associated signaling pathways. The information presented is intended to support researchers in designing and executing studies involving this compound.

Chemical and Physical Properties

This compound is the methyl ester form of hyodeoxycholic acid. The esterification of the carboxylic acid group modifies its physicochemical properties, which can influence its solubility, cell permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester | [2] |

| Molecular Formula | C₂₅H₄₂O₄ | [2] |

| Molecular Weight | 406.60 g/mol | [2] |

| CAS Number | 2868-48-6 | [2] |

Biological Activity and Therapeutic Potential

While research specifically on this compound is limited, the biological activities of its parent compound, hyodeoxycholic acid (HDCA), provide a strong basis for its investigation. HDCA has been shown to modulate key signaling pathways involved in metabolism and cell proliferation.

Farnesoid X Receptor (FXR) Activation

HDCA has been identified as an activator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.[3] Studies have shown that HDCA primarily stimulates FXR rather than the Takeda G protein-coupled receptor 5 (TGR5) to exert its effects in certain cancer cells.[1][3]

Takeda G Protein-Coupled Receptor 5 (TGR5) Agonism

HDCA also functions as an agonist for TGR5 (also known as GPBAR1), a G protein-coupled receptor involved in energy metabolism and inflammation.[4]

Table 2: Quantitative Biological Data for Hyodeoxycholic Acid

| Target | Assay | Species/Cell Line | Activity | Value | Source |

| TGR5 | Agonist Activity | CHO cells | EC₅₀ | 31.6 µM | [4] |

Note: This data is for the parent compound, hyodeoxycholic acid. The activity of the methyl ester may vary.

Therapeutic Potential

The dual activity of HDCA on FXR and TGR5 suggests its potential in a range of therapeutic applications:

-

Metabolic Syndrome: HDCA has been shown to ameliorate metabolic syndrome by influencing primary bile acid synthesis and fatty acid degradation pathways.[5][6]

-

Colorectal Cancer: By activating FXR, HDCA can inhibit the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) pathway, leading to the suppression of colorectal cancer cell proliferation.[1][3]

-

Nonalcoholic Fatty Liver Disease (NAFLD): HDCA may ameliorate NAFLD by activating fatty acid oxidation in a PPARα-dependent manner.[7]

Signaling Pathways

The biological effects of hyodeoxycholic acid are mediated through complex signaling networks. The following diagrams illustrate the key pathways modulated by HDCA.

FXR-Mediated Inhibition of EGFR Signaling

dot

Caption: HDCA/FXR/EREG/EGFR Signaling Pathway in Colorectal Cancer.[1][3]

TGR5 Signaling Pathway

dot

Caption: HDCA-mediated TGR5 signaling pathway.[8][9][10]

PPARα Signaling in Fatty Acid Metabolism

dot

Caption: HDCA-mediated activation of PPARα signaling.[7]

Experimental Protocols

The following section details protocols for the synthesis, purification, and biological characterization of this compound. These protocols are based on established methods for similar compounds and may require optimization.

Synthesis of this compound

Objective: To synthesize this compound from Hyodeoxycholic acid via Fischer esterification.

Materials:

-

Hyodeoxycholic acid (HDCA)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or Trimethylchlorosilane (TMSCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Hyodeoxycholic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or trimethylchlorosilane to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude HDCA-Me in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor the elution of the product by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Materials:

-

Purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Prepare a standard solution of HDCA-Me in methanol or acetonitrile.

-

Set up the HPLC system with a C18 column.

-

Prepare the mobile phase, typically a gradient of acetonitrile in water with 0.1% formic acid.

-

Inject the sample onto the column and run the gradient method.

-

Detect the eluting compound using a UV detector (e.g., at 210 nm).

-

Analyze the chromatogram to determine the retention time and purity of the compound.[11][12]

In Vitro Cell Proliferation Assay (CCK-8)

Objective: To evaluate the effect of HDCA-Me on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116, DLD1)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of HDCA-Me for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.[3]

Western Blot Analysis

Objective: To determine the effect of HDCA-Me on the expression of specific proteins in a signaling pathway.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-FXR, anti-p-EGFR, anti-EGFR)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

Conclusion

This compound represents a promising sterol lipid for further investigation. Its potential to modulate key signaling pathways such as FXR, TGR5, and PPARα opens avenues for research in metabolic disorders and cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis, purification, and biological evaluation of this compound. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its specific quantitative biological activities.

References

- 1. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound = 98 2868-48-6 [sigmaaldrich.com]

- 3. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

Hyodeoxycholic Acid Methyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the mechanism of action of Hyodeoxycholic Acid (HDCA), the biologically active parent compound. The methyl ester derivative is rapidly hydrolyzed to HDCA by endogenous esterases in vivo, and its mechanism is therefore considered identical to that of HDCA.

Executive Summary

Hyodeoxycholic acid (HDCA) is a secondary bile acid produced by the gut microbiota, demonstrating a complex and multifaceted mechanism of action with significant therapeutic potential. As a signaling molecule, HDCA interacts with multiple nuclear receptors and G-protein coupled receptors, primarily the Farnesoid X Receptor (FXR), the Takeda G-protein Coupled Receptor 5 (TGR5/GPBAR1), and the Liver X Receptor (LXR). These interactions modulate critical signaling pathways, including the PI3K/AKT and NF-κB cascades, influencing a range of physiological processes from metabolic homeostasis and inflammation to cell proliferation. This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and drug development.

Core Mechanisms of Action

HDCA exerts its biological effects by engaging with several key receptor targets. The cellular and physiological outcomes are often context-dependent, varying with receptor expression levels and the specific cellular environment.

Takeda G-protein Coupled Receptor 5 (TGR5) Agonism

HDCA is a recognized agonist of TGR5, a cell surface receptor crucial for metabolic and inflammatory regulation.

-

Signaling Pathway: Upon binding to TGR5, HDCA triggers the dissociation of the Gαs subunit of the coupled G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. In microglia, this pathway has been shown to inhibit the activation of AKT, which in turn suppresses the pro-inflammatory NF-κB signaling pathway.[1]

-

Physiological Effects: TGR5 activation by HDCA is linked to improved glucose homeostasis, enhanced GLP-1 secretion, and the attenuation of neuroinflammatory responses.[2][3]

Farnesoid X Receptor (FXR) Modulation

The interaction of HDCA with FXR, a nuclear receptor that governs bile acid, lipid, and glucose metabolism, is complex, with reports suggesting both agonistic and weak/antagonistic activities.

-

Agonistic Activity: In some contexts, such as in colorectal cancer cells, HDCA has been shown to activate FXR.[2][4] This activation can lead to the inhibition of cell proliferation by suppressing the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling axis.[2][4] Another study demonstrated that HDCA-mediated FXR activation suppresses intestinal epithelial cell proliferation via inhibition of the PI3K/AKT pathway.

-

Weak/Inactive Agonist: Other in vitro studies have reported that HDCA is not a potent activator of FXR, distinguishing it from other secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[5] This suggests that some of HDCA's beneficial metabolic effects may occur through FXR-independent mechanisms or via indirect regulation.[5]

Liver X Receptor (LXR) Agonism

HDCA has been identified as an agonist for LXR, a nuclear receptor that plays a pivotal role in cholesterol homeostasis and lipogenesis.[5][6]

-

Signaling Pathway: As an LXR agonist, HDCA can promote the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and Apolipoprotein E (ApoE).[5]

-

Physiological Effects: This LXR-mediated activity contributes to HDCA's atheroprotective effects by enhancing cholesterol efflux from macrophages, a key process in preventing the buildup of atherosclerotic plaques.[5]

Quantitative Data: Receptor Activation

The potency of HDCA varies across its receptor targets. The half-maximal effective concentration (EC50) is a key metric for quantifying this activity.

| Receptor Target | Parameter | Value (µM) | Cell Line | Comments | Reference |

| TGR5 (GPBAR1) | EC50 | 31.6 | CHO | Demonstrates moderate potency as a TGR5 agonist. | [7] |

| FXR | EC50 | N/A | Various | Not a potent activator in most reported in vitro assays. Some studies show activation at higher concentrations (e.g., 100-200 µM) in specific cellular contexts. | [2][4][5] |

| LXR | EC50 | N/A | Macrophage | Identified as an LXR agonist, but specific EC50 values are not well-documented in the literature. | [5][6] |

Key Experimental Protocols

The following protocols provide detailed methodologies for assessing the mechanism of action of HDCA.

Protocol: TGR5 cAMP Accumulation Assay

This assay quantifies the activation of TGR5 by measuring the downstream production of cAMP.

-

Objective: To determine the EC50 of HDCA on the TGR5 receptor.

-

Materials:

-

CHO-K1 cells stably expressing human TGR5 (or other suitable cell line).

-

Assay medium: Serum-free medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

HDCA and control compounds.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white assay plates.

-

-

Procedure:

-

Cell Seeding: Seed TGR5-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of HDCA in assay medium.

-

Assay: a. Remove growth medium from cells. b. Add assay medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C. c. Add the serially diluted HDCA or control compounds to the wells. d. Incubate for 30-60 minutes at 37°C.

-

Detection: a. Lyse the cells according to the detection kit manufacturer's protocol. b. Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the HDCA concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the EC50 value.

-

Protocol: FXR Reporter Gene Assay

This cell-based assay measures the ability of HDCA to activate FXR-mediated gene transcription.

-

Objective: To quantify the agonist or antagonist activity of HDCA on FXR.

-

Materials:

-

HEK293T cells (or other suitable host cells).

-

Expression plasmid for human FXR.

-

Reporter plasmid containing an FXR-responsive element (FXRE) driving a luciferase gene.

-

Transfection reagent.

-

HDCA, a known FXR agonist (e.g., GW4064 or CDCA), and a known antagonist.

-

Luciferase assay substrate.

-

96-well white, clear-bottom culture plates.

-

-

Procedure:

-

Transfection: Co-transfect HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid in a 96-well plate. Incubate for 18-24 hours.

-

Compound Treatment: a. Remove the transfection medium. b. Add fresh medium containing serial dilutions of HDCA. c. Include wells for a positive control agonist (e.g., 1 µM GW4064) and a vehicle control (e.g., 0.1% DMSO). d. For antagonist mode, add HDCA dilutions in the presence of an EC50 concentration of the agonist.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Lysis and Detection: a. Aspirate the medium and wash cells with PBS. b. Add cell lysis buffer and incubate according to the manufacturer's instructions. c. Add luciferase assay substrate to the lysate. d. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the normalized luminescence against the log of HDCA concentration to determine agonist EC50 or antagonist IC50 values.

-

Protocol: Western Blot for PI3K/AKT Pathway Inhibition

This protocol details the detection of changes in the phosphorylation status of AKT, a key node in the PI3K/AKT pathway.

-

Objective: To determine if HDCA inhibits the PI3K/AKT signaling pathway.

-

Materials:

-

Target cells (e.g., IPEC-J2 intestinal epithelial cells).

-

HDCA.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-